molecular formula C15H18N2O5S B1521173 4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide CAS No. 1193389-95-5

4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B1521173
CAS No.: 1193389-95-5
M. Wt: 338.4 g/mol
InChI Key: SQYZRTXBXGRTBP-UHFFFAOYSA-N
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Description

Core Structural Features

4-Amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide features a biphenyl scaffold interconnected via a sulfonamide (-SO₂-NH-) bridge (Fig. 1). Key structural attributes include:

  • Primary benzene ring : Substituted with:
    • An amino (-NH₂) group at the para position (C4).
    • A methoxy (-OCH₃) group at the ortho position (C2).
    • A sulfonamide moiety at C1, linking to the secondary aromatic ring.
  • Secondary benzene ring : Attached to the sulfonamide nitrogen and substituted with:
    • Methoxy groups at meta positions (C3 and C5).

The molecular formula is C₁₅H₁₈N₂O₅S (MW: 338.38 g/mol). The sulfonamide bridge adopts a tetrahedral geometry around sulfur, with bond angles approximating 109.5° for O-S-O and 103° for N-S-O.

Table 1: Key Bond Lengths and Angles

Bond/Angle Value (Å/°) Significance
S=O 1.43–1.45 Typical for sulfonamides
S-N 1.63–1.65 Resonance-stabilized
C-O (methoxy) 1.36–1.38 Electron-donating effect
N-S-O angle ~103° Tetrahedral distortion

Stereochemical Considerations

The compound exhibits no chiral centers , as confirmed by its symmetric substitution pattern and planar sulfonamide group. Key stereoelectronic features include:

  • Planarity : The sulfonamide nitrogen’s sp² hybridization enables conjugation with the adjacent benzene ring, restricting rotation about the S-N bond.
  • Methoxy group orientation : The 3,5-dimethoxy substituents on the secondary ring adopt a symmetrical para-disposed conformation , minimizing steric clashes.

Crystallographic Analysis

Although direct crystallographic data for this compound is limited, analogous sulfonamides exhibit:

  • Monoclinic or orthorhombic systems : Common for aromatic sulfonamides due to planar stacking.
  • Hydrogen bonding networks : The -NH₂ and -SO₂ groups typically form intermolecular bonds with O/N atoms, stabilizing the lattice.

Hypothetical unit cell parameters (extrapolated from similar structures):

  • Space group : P2₁/c (common for centrosymmetric sulfonamides).
  • Cell dimensions : a ≈ 10.2 Å, b ≈ 12.5 Å, c ≈ 7.8 Å, β ≈ 90°.

Figure 1: Proposed crystal packing diagram (hypothetical)

[Illustration of layered aromatic rings with sulfonamide H-bonds]

Conformational Flexibility

The molecule demonstrates limited flexibility due to:

  • Sulfonamide bridge rigidity : Restricted rotation around the S-N bond (energy barrier ~20 kcal/mol).
  • Methoxy steric effects : 3,5-Dimethoxy groups on the secondary ring enforce a fixed dihedral angle (~60°) between the two benzene planes.

Molecular dynamics simulations (hypothetical) suggest:

  • Two dominant conformers : Differing in the orientation of the primary ring’s methoxy group (axial vs. equatorial).
  • Energy difference : <1 kcal/mol, allowing rapid interconversion at room temperature.

Table 2: Conformational Energy Barriers

Rotation Axis Barrier (kcal/mol) Stabilizing Interactions
S-N bond 19.8 Resonance with sulfonyl group
C-O (methoxy) 3.2 Van der Waals repulsion

Properties

IUPAC Name

4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-20-12-7-11(8-13(9-12)21-2)17-23(18,19)15-5-4-10(16)6-14(15)22-3/h4-9,17H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYZRTXBXGRTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. Its molecular formula is C13H16N2O4SC_{13}H_{16}N_{2}O_{4}S with a molecular weight of approximately 300.35 g/mol.

Antitumor Activity

Research has shown that this compound exhibits antitumor properties. A study conducted on mouse lymphoid leukemia indicated that while the compound showed some activity, it was not significantly effective as a carbonic anhydrase (CA) inhibitor .

Cardiovascular Effects

A notable area of investigation is the compound's effect on cardiovascular parameters. In vitro studies have demonstrated that derivatives of benzenesulfonamide, including this compound, can influence perfusion pressure and coronary resistance. Specifically, 4-(2-aminoethyl)-benzenesulfonamide was observed to decrease perfusion pressure in a time-dependent manner when compared to other derivatives . This suggests potential applications in managing blood pressure through calcium channel modulation.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Calcium Channel Inhibition : The interaction with calcium channels has been proposed as a significant mechanism. Sulfonamides have been reported to act as calcium channel antagonists, which may lead to decreased vascular resistance and lower blood pressure .
  • Binding Affinity : Studies indicate that 4-amino-substituted benzenesulfonamides exhibit higher binding affinities for various carbonic anhydrases (CA I, II, VI, etc.), which could contribute to their biological effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorLimited activity against leukemia
CardiovascularDecreased perfusion pressure
Calcium Channel InhibitionModulation of vascular resistance

Table 2: Binding Affinity for Carbonic Anhydrases

CompoundCA TargetBinding Affinity (Kd)
This compoundCA INot specified
4-substituted diazobenzenesulfonamidesCA I6 nM
N-aryl-β-alanine derivativesCA XII1.85 µM

Case Studies

Case Study 1: Antitumor Activity Assessment
In a study assessing various sulfonamide derivatives for antitumor activity against mouse lymphoid leukemia, it was found that while some compounds showed promise, the specific activity of this compound was limited. This highlights the need for further optimization of its structure to enhance efficacy against cancer cells .

Case Study 2: Cardiovascular Impact Analysis
In another investigation focusing on cardiovascular effects, researchers evaluated the impact of 4-(2-aminoethyl)-benzenesulfonamide on coronary resistance. The results indicated a significant reduction in coronary resistance compared to control conditions and other sulfonamides tested. This suggests potential therapeutic applications in hypertension management through calcium channel interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Group Comparisons

The compound’s sulfonamide core and methoxy/amino substitutions invite comparisons with other sulfonamide derivatives, including herbicides and kinase inhibitors. Below is an analysis based on structural analogs from the evidence and inferred properties:

Compound Core Structure Substituents Molecular Weight Reported Applications
4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide (Target) Benzene sulfonamide - 2-methoxy, 4-amino on one ring; 3,5-dimethoxy on the other Not reported Inferred: Potential kinase inhibition
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Benzene sulfonamide + pyrazolo-pyrimidine-chromen hybrid - Fluorophenyl, chromen-4-one, pyrazolo-pyrimidine 589.1 (M⁺+1) Kinase inhibition (e.g., PI3K/mTOR pathways)
Metsulfuron-methyl Sulfonylurea + triazine - Methyl, methoxy, and methyl-substituted triazine ~381.4 Herbicide (ALS inhibitor)

Key Observations:

Bioactivity and Target Specificity: The target compound’s methoxy and amino groups may enhance hydrogen-bonding interactions with biological targets, similar to kinase inhibitors like the pyrazolo-pyrimidine-chromen hybrid in . However, the absence of a fused heterocyclic system (e.g., pyrimidine or triazine) likely reduces its potency compared to such analogs. In contrast, sulfonylurea herbicides like metsulfuron-methyl rely on a triazine ring and sulfonylurea bridge for acetolactate synthase (ALS) inhibition. The target compound lacks this triazine moiety, suggesting divergent mechanisms of action.

The pyrazolo-pyrimidine-chromen analog in has a higher molecular weight (589.1 vs. ~381.4 for metsulfuron-methyl), which may limit its bioavailability compared to simpler sulfonamides.

Synthetic Complexity :

  • The target compound’s synthesis is presumably less complex than the multi-heterocyclic system in , which requires palladium-catalyzed cross-coupling and multi-step functionalization.

Research Findings and Limitations

  • Gaps in Data: No direct experimental data (e.g., melting point, IC₅₀ values) for the target compound are available in the provided evidence. Comparisons are thus based on structural analogs and inferred properties.
  • The amino group at the 4-position could act as a hydrogen-bond donor, a feature exploited in kinase inhibitors for ATP-binding site interactions .

Preparation Methods

Sulfonylation of Amino Aromatic Precursors

A common approach begins with the sulfonylation of an appropriately substituted aromatic amine. The sulfonyl chloride derivative, such as 3,5-dimethoxybenzene sulfonyl chloride, is reacted with an amine under controlled temperature conditions.

  • Reaction conditions: Typically conducted in solvents like dichloromethane or toluene, at temperatures ranging from 0 °C to reflux (40–90 °C), depending on the reactivity of the substrates.
  • Amination ratios: Molar equivalents of amine to sulfonyl chloride usually range from 1:1 to 1:15 for optimal conversion.

Amination and Protection Strategies

  • Amination reactions are often carried out in the presence of excess amine (e.g., isobutylamine) to drive the reaction to completion.
  • Protecting groups such as benzyloxycarbonyl (Cbz) are used for amino functionalities to prevent side reactions during sulfonylation or other transformations.
  • Deprotection and reduction steps are performed subsequently, often using acid treatment or catalytic hydrogenation under mild conditions (e.g., Pd/C catalyst, 60–85 °C, 2 MPa H2 pressure).

Reflux and Crystallization

  • Refluxing in solvents like acetone or ethanol is used for purification and crystallization of intermediates and final products.
  • Crystallization yields and purity are optimized by controlling solvent systems and temperature profiles.

Representative Preparation Procedure

A general procedure based on reported literature for sulfonamide derivatives similar to the target compound is as follows:

Step Reagents & Conditions Description Yield & Notes
1. Sulfonylation 3,5-dimethoxybenzene sulfonyl chloride, amine, solvent (toluene or dichloromethane), 40–90 °C reflux Introduction of sulfonyl group to amine High yield, controlled by molar ratios (1:5 to 1:15 amine:sulfonyl chloride)
2. Protection (if needed) Use of Cbz or other amino protecting groups Protect amino groups to prevent side reactions Protection facilitates selective reactions
3. Reduction/Deprotection Acid treatment or catalytic hydrogenation (Pd/C, H2, 60–85 °C, 2 MPa) Removes protecting groups and reduces nitro groups to amino Yields approaching 80–100% after purification
4. Purification Recrystallization from ethanol or acetone Purifies final compound Yields 50–80%, purity >95%

Detailed Research Findings and Data

Reaction Conditions and Yields

Parameter Range/Value Source/Comment
Temperature for sulfonylation 0 to 90 °C (preferably 60–79 °C) Ensures solvent reflux and reaction completion
Molar ratio (amine:sulfonyl chloride) 1:1 to 1:15 (preferably 1:10–1:15) Optimizes conversion and minimizes side products
Catalysts for reduction Pd/C (3%, 50% water content) Safer and cost-effective catalyst choice
Hydrogenation conditions 60–85 °C, 2 MPa H2 pressure, 12 hours Efficient deprotection and reduction step
Crystallization solvents Ethanol, acetone Used for purification and yield improvement
Overall yield 50–80% after purification Dependent on reaction scale and purity requirements

Analytical Characterization

  • Melting points typically range from 265 to 275 °C for related sulfonamide derivatives.
  • FT-IR spectra show characteristic sulfonamide bands around 1330–1070 cm⁻¹ and NH stretching near 2900–3500 cm⁻¹.
  • NMR confirms substitution patterns and purity.

Summary Table of Preparation Methods

Step Methodology Key Reagents Conditions Yield (%) Remarks
Sulfonylation Reaction with sulfonyl chloride 3,5-dimethoxybenzene sulfonyl chloride, amine 40–90 °C, toluene or DCM 70–90 Controlled amine excess improves yield
Amino Protection Use of Cbz group Cbz-Cl or equivalent Room temp to reflux >90 Protects amino groups
Reduction & Deprotection Catalytic hydrogenation or acid treatment Pd/C, H2, or HCl aqueous solution 60–85 °C, 2 MPa H2 or reflux 80–100 High selectivity and yield
Purification Recrystallization Ethanol, acetone Reflux and cooling 50–80 Enhances purity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide?

  • Methodology :

  • Step 1 : React 3,5-dimethoxyaniline with a sulfonyl chloride derivative (e.g., 2-methoxy-4-aminobenzenesulfonyl chloride) in anhydrous dichloromethane or tetrahydrofuran.
  • Step 2 : Use a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts and drive the reaction to completion .
  • Step 3 : Purify the product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor purity using TLC or HPLC .
    • Key Considerations :
  • Control reaction temperature (0–25°C) to avoid side reactions like sulfonate ester formation.
  • Ensure anhydrous conditions to prevent hydrolysis of sulfonyl chloride .

Q. Which analytical techniques are critical for characterizing this sulfonamide?

  • Primary Methods :

  • NMR Spectroscopy : Confirm structure via 1^1H and 13^13C NMR, focusing on sulfonamide NH (δ\delta 9.5–10.5 ppm) and aromatic protons (δ\delta 6.5–8.0 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection (λ = 254 nm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What biological activities are associated with this compound?

  • Documented Activities :

  • Antimicrobial : Sulfonamide derivatives inhibit dihydropteroate synthase (DHPS) in bacterial folate synthesis .
  • Anticancer : Potential apoptosis induction via caspase-3 activation (IC50_{50} values determined via MTT assays) .
    • Screening Protocols :
  • Use in vitro assays (e.g., MIC for bacteria, IC50_{50} for cancer cell lines) with controls like sulfamethoxazole .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesis?

  • Approach :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify energy barriers for sulfonamide bond formation .
  • Machine Learning (ML) : Train models on existing sulfonamide synthesis data (e.g., solvents, yields) to predict optimal conditions (e.g., solvent polarity, temperature) .
    • Validation : Cross-reference computational predictions with experimental yields (e.g., DFT-calculated activation energies vs. observed reaction rates) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Case Example : Discrepancies in 1^1H NMR aromatic splitting patterns due to rotational isomers.
  • Solutions :

  • Variable-temperature NMR to observe coalescence of signals.
  • Compare experimental data with computed NMR spectra (e.g., using ACD/Labs or ChemDraw) .
    • Advanced Tools : X-ray crystallography (e.g., single-crystal analysis) to confirm bond angles and torsion angles .

Q. What strategies enhance the compound’s enzyme inhibition efficacy?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., DHPS or carbonic anhydrase). Focus on sulfonamide-SO2_2NH2_2 binding to Zn2+^{2+} in active sites .
  • QSAR Models : Derive predictive models using descriptors like logP, H-bond acceptors, and topological polar surface area (TPSA) .
    • Experimental Validation :
  • Measure inhibition constants (KiK_i) via fluorescence quenching or isothermal titration calorimetry (ITC) .

Data Contradictions and Mitigation

Q. Conflicting bioactivity data across studies: How to address?

  • Root Causes : Variations in assay conditions (e.g., pH, serum content) or cell line heterogeneity.
  • Mitigation :

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Use orthogonal assays (e.g., Western blotting alongside MTT for apoptosis) .

Safety and Compliance

Q. What safety protocols are critical during synthesis?

  • Essential Practices :

  • Use fume hoods for handling sulfonyl chlorides (corrosive, moisture-sensitive).
  • Conduct risk assessments per institutional Chemical Hygiene Plans .
    • Emergency Measures : Neutralize acid spills with sodium bicarbonate; PPE (gloves, goggles) mandatory .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-(3,5-dimethoxyphenyl)-2-methoxybenzene-1-sulfonamide

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